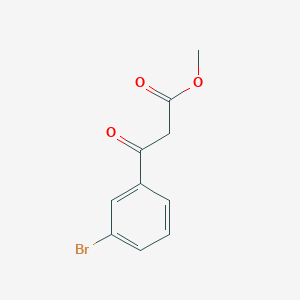

Methyl 3-(3-bromophenyl)-3-oxopropanoate

Description

Methyl 3-(3-bromophenyl)-3-oxopropanoate is an organic ester featuring a bromine atom at the meta position of the phenyl ring and a ketone group adjacent to the ester functionality. Its molecular formula is C₁₀H₉BrO₃, with a molecular weight of 281.08 g/mol. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its reactivity at the β-keto ester moiety and the electron-withdrawing bromine substituent, which facilitates nucleophilic and electrophilic transformations .

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-(3-bromophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQSZPQWKHRYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373745 | |

| Record name | 3-(3-bromophenyl)-3-oxo-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294881-10-0 | |

| Record name | 3-(3-bromophenyl)-3-oxo-propionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 294881-10-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Methyl 3-(3-bromophenyl)-3-oxopropanoate can be synthesized through the esterification of 3-(3-bromophenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be produced using a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of temperature and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(3-bromophenyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in anhydrous conditions.

Major Products Formed:

Oxidation: 3-(3-bromophenyl)-3-oxopropanoic acid or 3-(3-bromophenyl)-3-hydroxypropanoic acid.

Reduction: 3-(3-bromophenyl)-3-hydroxypropanoate or 3-(3-bromophenyl)propanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Organic Synthesis: Methyl 3-(3-bromophenyl)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Drug Development: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including anti-inflammatory and anticancer agents.

Industry:

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: Methyl 3-(3-bromophenyl)-3-oxopropanoate can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Signal Transduction: The compound may interfere with cellular signaling pathways by modifying the activity of key proteins involved in signal transduction.

Comparison with Similar Compounds

Halogen-Substituted Analogs

The table below compares Methyl 3-(3-bromophenyl)-3-oxopropanoate with analogs differing in halogen substituents (chlorine, fluorine) or substitution patterns:

| Compound Name | Molecular Formula | Substituent Position | Biological Activity | Key Differences |

|---|---|---|---|---|

| Methyl 3-(3-chlorophenyl)-3-oxopropanoate | C₁₀H₉ClO₃ | 3-chloro | Antimicrobial activity | Chlorine (smaller size, higher electronegativity) leads to weaker C–X bond strength vs. bromine |

| Methyl 3-(3-fluorophenyl)-3-oxopropanoate | C₁₀H₉FO₃ | 3-fluoro | Anticancer potential | Fluorine’s strong electron-withdrawing effect enhances stability but reduces polarizability compared to bromine |

| Methyl 3-(4-bromophenyl)-3-oxopropanoate | C₁₀H₉BrO₃ | 4-bromo | Enhanced reactivity | Para-substitution alters steric and electronic effects, potentially improving binding to biological targets |

Key Findings :

- Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity increase polarizability, enhancing reactivity in cross-coupling reactions and interactions with hydrophobic enzyme pockets .

- Meta vs. Para Halogen Positioning: Para-substituted bromine (e.g., Methyl 3-(4-bromophenyl)-3-oxopropanoate) may exhibit improved antimicrobial activity due to reduced steric hindrance compared to meta-substituted analogs .

Ester Group Variants

The nature of the ester group (methyl vs. ethyl) influences solubility and metabolic stability:

| Compound Name | Molecular Formula | Ester Group | Key Features |

|---|---|---|---|

| Ethyl 3-(3-bromophenyl)-3-oxopropanoate | C₁₁H₁₁BrO₃ | Ethyl | Higher lipophilicity; slower hydrolysis due to larger ester group |

| This compound | C₁₀H₉BrO₃ | Methyl | Faster metabolic clearance; improved aqueous solubility |

Key Findings :

- Ethyl esters generally exhibit prolonged half-lives in biological systems due to slower enzymatic hydrolysis, making them preferable in prodrug design .

Complex Substituted Analogs

Compounds with additional functional groups demonstrate unique properties:

Key Findings :

- Trifluoromethyl Groups : These groups improve metabolic stability and binding affinity to enzymes like kinases or proteases due to their strong electron-withdrawing effects .

- Steric Effects : Bulky substituents (e.g., dimethyl groups) can hinder undesired side reactions in synthetic pathways .

Biological Activity

Methyl 3-(3-bromophenyl)-3-oxopropanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHBrO

- Molecular Weight: 271.11 g/mol

- Functional Groups: Brominated aromatic ring, ketone, and ester group.

The presence of the bromine atom enhances the compound's reactivity, particularly in electrophilic substitution reactions, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against Various Cell Lines

| Cancer Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes: It has been shown to inhibit certain tyrosine kinases involved in cell proliferation and survival pathways .

- Cell Cycle Arrest: The compound can interfere with the cell cycle progression, particularly at the G2/M phase, thereby preventing cancer cell division .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated that it effectively inhibited the growth of Staphylococcus aureus in vitro. The research highlighted its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Anticancer Activity in Vivo

In vivo studies using mouse models have shown that administration of this compound resulted in significant tumor reduction in xenograft models of breast cancer. The study noted a reduction in tumor size by approximately 50% compared to control groups, indicating its potential as an anticancer drug candidate .

Q & A

Q. What are the standard synthetic routes for Methyl 3-(3-bromophenyl)-3-oxopropanoate, and how are reaction conditions optimized?

The synthesis typically involves esterification of 3-(3-bromophenyl)-3-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux . Key parameters include:

- Temperature : Reflux (~60–80°C) ensures complete conversion.

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.

- Catalyst loading : 1–5% H₂SO₄ minimizes side reactions like hydrolysis.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 3.7–3.9 ppm (ester methyl group) and δ 7.2–8.1 ppm (aromatic protons) confirm substitution patterns .

- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm) and the brominated phenyl ring carbons (δ 120–135 ppm) are diagnostic .

- IR Spectroscopy : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .

- Mass Spectrometry : Molecular ion peak at m/z 270–272 (M⁺) and isotopic patterns confirm bromine presence .

Q. How does the compound’s reactivity vary under acidic, basic, or nucleophilic conditions?

- Acidic Hydrolysis : Converts the ester to 3-(3-bromophenyl)-3-oxopropanoic acid (H₃O⁺, reflux) .

- Basic Hydrolysis : Forms carboxylate salts (NaOH, aqueous ethanol) .

- Nucleophilic Substitution : The ketone undergoes reactions with amines (e.g., hydrazine) to form hydrazones, useful in derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Discrepancies may arise from impurities, tautomerism, or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals and verifies connectivity .

- Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts for comparison with experimental data .

- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) affecting shifts .

Q. What methodologies optimize enantioselective synthesis of chiral derivatives from this compound?

- Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-phosphoric acids) in ketone reductions to generate enantiomerically pure alcohols .

- Chiral Chromatography : Separate enantiomers using columns with cellulose-based stationary phases (e.g., Chiralpak® IA) .

- Kinetic Resolution : Enzymatic hydrolysis (lipases) selectively processes one enantiomer .

Q. What experimental designs assess the compound’s biological activity (e.g., enzyme inhibition)?

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .

- Molecular Docking : Predict binding modes using software (AutoDock Vina) to guide structure-activity relationship (SAR) studies .

- Metabolite Profiling : LC-MS identifies hydrolysis products in simulated biological matrices .

Q. How should researchers handle stability challenges (e.g., hygroscopicity or thermal degradation)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.